1,2,4-Trithiolane

Physical Chemistry Material Science Separation Science

Procure 1,2,4-Trithiolane (CAS 289-16-7), the distinct parent scaffold for organosulfur synthesis. It is the only solid-state isomer (mp 74-75°C) in its class, uniquely suited for generating thioformaldehyde S-sulfide via high-temperature thermolysis. Unlike its liquid structural isomer 1,2,3-trithiolane, this compound provides unmatched handling and reproducibility for advanced mechanistic research. Essential as a primary analytical reference standard for verifying the 'roasted beef' aroma (Kovats Index 1065 on OV-1) in complex food and flavor matrices.

Molecular Formula C2H4S3
Molecular Weight 124.3 g/mol
CAS No. 289-16-7
Cat. No. B1207055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Trithiolane
CAS289-16-7
Synonyms1,2,4-trithiolane
Molecular FormulaC2H4S3
Molecular Weight124.3 g/mol
Structural Identifiers
SMILESC1SCSS1
InChIInChI=1S/C2H4S3/c1-3-2-5-4-1/h1-2H2
InChIKeyQHGFEUAAQKJXDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,4-Trithiolane (CAS 289-16-7): A Foundational C2S3 Heterocycle for Sulfur-Rich Synthesis, Flavor Research, and Reactive Intermediate Generation


1,2,4-Trithiolane (CAS 289-16-7) is the parent compound of the 1,2,4-trithiolane family, a class of five-membered saturated heterocycles composed of two carbon atoms and three sulfur atoms arranged in a C2S3 ring [1]. This colorless solid (melting point 74-75 °C) is structurally defined by a unique bonding arrangement that incorporates one disulfide (–S–S–) and one sulfide (–S–) linkage [1]. It serves as a fundamental building block in organosulfur chemistry, a key volatile sulfur compound in the flavor profiles of cooked foods and mushrooms [2], and a valuable precursor for generating highly reactive sulfur-centered intermediates such as thioformaldehyde S-sulfide (thiosulfine) via gas-phase thermolysis at 950 °C [3].

Why Generic Substitution Fails for 1,2,4-Trithiolane (CAS 289-16-7): Critical Distinctions in Physical State, Thermal Reactivity, and Sulfur-Atom Count


Generic substitution among cyclic organosulfur compounds is not feasible due to profound differences in physical state, thermal stability, and the number and arrangement of sulfur atoms, which directly govern their applications. While 1,2,4-trithiolane is a solid at room temperature (mp 74-75 °C), its close structural isomer 1,2,3-trithiolane is a liquid (bp ~224 °C) [1], a fundamental disparity that impacts handling, purification, and formulation strategies. Furthermore, 1,2,4-trithiolane is unique among its in-class peers in its ability to undergo gas-phase thermolysis at 950 °C to cleanly generate thioformaldehyde S-sulfide [2], a reactive intermediate of considerable mechanistic interest. These critical distinctions necessitate the precise selection of 1,2,4-trithiolane (CAS 289-16-7) over its analogs for specific research and industrial applications.

Quantitative Differentiation Guide for 1,2,4-Trithiolane (CAS 289-16-7): Head-to-Head Comparisons with Closest Analogs


Physical State Divergence: 1,2,4-Trithiolane as a Solid Versus Liquid 1,2,3-Trithiolane

1,2,4-Trithiolane is a colorless solid with a melting point of 74-75 °C, whereas its direct structural isomer, 1,2,3-trithiolane, is a colorless liquid with a boiling point of 224 °C [1]. This fundamental difference in physical state stems from the distinct bonding arrangements in each isomer (C1SCSS1 vs. C1CSSS1), providing a clear, quantifiable criterion for compound selection based on handling, purification, and formulation requirements.

Physical Chemistry Material Science Separation Science

Unique Thermolytic Generation of Thioformaldehyde S-Sulfide from 1,2,4-Trithiolane

Gas-phase thermolysis of 1,2,4-trithiolane at 950 °C under high vacuum conditions leads to the clean formation of thioformaldehyde S-sulfide (thiosulfine), which can be characterized via matrix isolation spectroscopy [1]. This behavior is a direct consequence of the 1,2,4-trithiolane ring structure. In contrast, the regioisomeric 1,2,4-trithiolane S-oxides undergo different pyrolytic fragmentation pathways: the 'symmetrical' S-oxide yields thioformaldehyde S-oxide and thioformaldehyde S-sulfide, while the 'non-symmetrical' S-oxide yields predominantly dithioformic acid [2].

Physical Organic Chemistry Mechanistic Studies Reactive Intermediate Chemistry

Sulfur Content and Physicochemical Property Differentiation: 1,2,4-Trithiolane vs. Higher Polysulfides

1,2,4-Trithiolane contains three sulfur atoms (S3), resulting in a molecular weight of 124.25 g/mol and a calculated LogP of 1.33 . This places it as an intermediate between dithiolanes (S2) and higher polysulfides like 1,2,4,5-tetrathiane (S4) and lenthionine (S5). The increase in sulfur atoms directly correlates with increased molecular weight, higher LogP, and elevated boiling points. For instance, 1,2,4,5-tetrathiane (MW 156.3) has a predicted LogP of 2.39 and a boiling point of 272.6 °C , while lenthionine (MW 188.38) has a boiling point of 351.5 °C . These quantifiable differences in physicochemical properties directly impact chromatographic behavior and volatility profiles in analytical and flavor chemistry applications.

Flavor Chemistry Analytical Chemistry QSAR Modeling

Odor Profile and Occurrence: Distinct Sensory and Natural Distribution Signatures

1,2,4-Trithiolane possesses a characteristic 'roasted beef' odor [1] and is a key volatile component in shiitake mushrooms, contributing to their cooked aroma [2]. In contrast, the related compound lenthionine (1,2,3,5,6-pentathiepane), also found in shiitake, is noted as the primary 'odorous principle' with a distinct sulfurous, mushroom-like character [3]. While both are present in similar natural sources, their different odor descriptors and relative abundances provide a qualitative but well-documented differentiation. For example, in a study on pickled shiitake mushrooms, both 1,2,4-trithiolane and lenthionine were identified, but the fermentation process selectively affected their presence and relative proportions [4].

Flavor Chemistry Sensory Science Natural Product Chemistry

Synthetic Accessibility and Role as a Scaffold: 1,2,4-Trithiolane vs. Its Substituted Derivatives

The parent 1,2,4-trithiolane can be synthesized by the reaction of thiocyanates with copper(I) sulfide in ethylene glycol . However, it also serves as the unsubstituted core for a diverse array of 3,5-disubstituted derivatives. A modern and mild synthetic route to these derivatives involves the treatment of substituted 1,3,5-trithianes with S2Cl2 and Na2S, yielding the 3,5-disubstituted-1,2,4-trithiolanes as mixtures of diastereoisomers [1]. This highlights a dual role: the parent compound is a key target for fundamental study, but also the core structure upon which a library of functionalized analogs can be built for property tuning.

Synthetic Chemistry Methodology Development Organosulfur Chemistry

Procurement-Driven Application Scenarios for 1,2,4-Trithiolane (CAS 289-16-7)


Fundamental Studies of Sulfur-Centered Reactive Intermediates

Gas-phase thermolysis of 1,2,4-trithiolane at 950 °C under high vacuum provides a direct, reproducible method for generating thioformaldehyde S-sulfide, a key intermediate in organosulfur reaction mechanisms. This well-defined thermal fragmentation pathway [1] makes 1,2,4-trithiolane an essential reagent for physical organic chemists investigating the structure, spectroscopy, and reactivity of small sulfur-containing molecules, especially when studied via matrix isolation techniques.

Authentic Standard for GC-MS Analysis of Food Flavors and Aromas

1,2,4-Trithiolane is a well-documented volatile sulfur compound in cooked meats, mushrooms, and fermented vegetables, where it contributes a 'roasted beef' aroma [2]. Its distinct retention index on common GC columns (e.g., Kovats Index 1065 on OV-1) [2] and its specific mass spectrum allow for its unambiguous identification and quantification in complex food matrices. Procurement of a high-purity standard is essential for flavor chemists and food scientists developing analytical methods for quality control, aroma profiling, and studying the Maillard reaction or fermentation processes [3].

Building Block for Novel Organosulfur Compound Synthesis

As the parent scaffold of the 1,2,4-trithiolane family, this compound is the logical starting point for the synthesis of new derivatives. Its unique disulfide/sulfide heterocycle [4] can be elaborated via modern synthetic methods [5] to create libraries of 3,5-disubstituted analogs with potentially useful biological or material properties. This is of high value to medicinal chemists exploring sulfur-containing drug candidates and materials scientists developing new polymers or ligands.

Model Compound for Comparative Physicochemical Studies

1,2,4-Trithiolane's intermediate sulfur content (S3) between dithiolanes (S2) and tetrathianes (S4) makes it an ideal model for studying the relationship between the number of sulfur atoms and key properties like lipophilicity (LogP 1.33), boiling point (227.8 °C), and density (1.4 g/cm³) . These quantifiable differences are crucial for developing predictive models in QSAR, designing separation protocols, and understanding the physicochemical behavior of sulfur-rich molecules in various environments.

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